4-{2-[5-(2-Phenylethenyl)-1,3-benzoxazol-2-yl]ethenyl}benzonitrile
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Overview
Description
4-{2-[5-(2-Phenylethenyl)-1,3-benzoxazol-2-yl]ethenyl}benzonitrile is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzoxazole ring system linked to a benzonitrile moiety through a phenylethenyl bridge, making it an interesting subject for research in organic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[5-(2-Phenylethenyl)-1,3-benzoxazol-2-yl]ethenyl}benzonitrile typically involves multi-step organic reactions. One common method includes the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired alkene product . The reaction conditions often involve the use of strong bases like butyllithium or sodium hydride in solvents such as tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-{2-[5-(2-Phenylethenyl)-1,3-benzoxazol-2-yl]ethenyl}benzonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the benzoxazole and benzonitrile rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alkanes or alcohols.
Scientific Research Applications
4-{2-[5-(2-Phenylethenyl)-1,3-benzoxazol-2-yl]ethenyl}benzonitrile has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of advanced materials, including polymers and organic semiconductors
Mechanism of Action
The mechanism by which 4-{2-[5-(2-Phenylethenyl)-1,3-benzoxazol-2-yl]ethenyl}benzonitrile exerts its effects involves interactions with specific molecular targets and pathways. Its benzoxazole ring can interact with various biological molecules, potentially affecting cellular processes and signaling pathways. The phenylethenyl bridge may also play a role in modulating the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
1,3,5-Trinitro-2,4-bis-(2-phenylethenyl)benzene: Another compound with a phenylethenyl bridge, but with different substituents and properties.
4,4’-Bis(2-phenylethenyl)benzene: Similar structural features but lacks the benzoxazole and benzonitrile functionalities.
Uniqueness
4-{2-[5-(2-Phenylethenyl)-1,3-benzoxazol-2-yl]ethenyl}benzonitrile stands out due to its combination of a benzoxazole ring and a benzonitrile moiety, which imparts unique chemical and physical properties. This makes it particularly valuable for applications requiring specific reactivity and stability.
Properties
CAS No. |
64530-85-4 |
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Molecular Formula |
C24H16N2O |
Molecular Weight |
348.4 g/mol |
IUPAC Name |
4-[2-[5-(2-phenylethenyl)-1,3-benzoxazol-2-yl]ethenyl]benzonitrile |
InChI |
InChI=1S/C24H16N2O/c25-17-21-10-7-19(8-11-21)13-15-24-26-22-16-20(12-14-23(22)27-24)9-6-18-4-2-1-3-5-18/h1-16H |
InChI Key |
HUZDUWFOWNYUCL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=CC3=C(C=C2)OC(=N3)C=CC4=CC=C(C=C4)C#N |
Origin of Product |
United States |
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